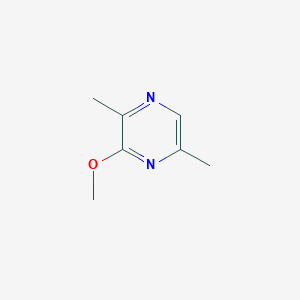

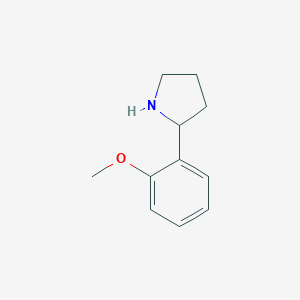

3-Methoxy-2,5-dimethylpyrazine

Übersicht

Beschreibung

3-Methoxy-2,5-dimethylpyrazine is a chemical compound known for its musty, moldy aroma, and has been identified as a significant contributor to cork taint in wines, second only to 2,4,6-trichloroanisole in terms of its impact on the wine industry (Simpson, Capone, & Sefton, 2004). It is characterized by a complex synthesis process, distinct molecular structure, and specific chemical and physical properties, which are explored through scientific research.

Synthesis Analysis

The synthesis of related pyrazine derivatives involves sophisticated chemical reactions, including Suzuki cross-coupling reactions and the use of various starting materials such as 2,5-dibromo-3,6-dimethylpyrazine for the synthesis of phenylene-2,5-dimethylpyrazinyl co-oligomers. These processes yield compounds with significant photoluminescence and potential for electroluminescence applications (Türksoy, Hughes, Batsanov, & Bryce, 2003).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, including 3-methoxy-2,5-dimethylpyrazine, has been studied using various spectroscopic methods and theoretical calculations. Density Functional Theory (DFT) and other computational methods provide insights into the vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, indicating the compound's electronic and charge transfer properties (Alphonsa, Loganathan, Anand, & Kabilan, 2016).

Chemical Reactions and Properties

Pyrazine compounds exhibit a range of chemical reactivities, including the ability to undergo Suzuki coupling reactions for the synthesis of co-oligomers with potential optoelectronic applications. These reactions highlight the versatility of pyrazine derivatives in synthesizing materials with desirable photoluminescent properties for technological applications (Türksoy et al., 2003).

Physical Properties Analysis

The physical properties of pyrazine derivatives, including 3-methoxy-2,5-dimethylpyrazine, are characterized by their significant photoluminescence, which has been exploited in the development of materials with potential applications in electroluminescence and other optoelectronic devices. The properties of these compounds are influenced by their molecular structure, including the angles between the pyrazine and aryl rings, which affect their optical properties (Türksoy et al., 2003).

Chemical Properties Analysis

The chemical properties of 3-methoxy-2,5-dimethylpyrazine and related compounds are defined by their molecular structures and the functional groups present. These properties are crucial in understanding the compound's reactivity, potential as a photoluminescent material, and its role in applications such as wine cork taint and optoelectronic devices. The synthesis and characterization of these compounds provide valuable insights into their potential applications and effects on product quality (Simpson et al., 2004); (Türksoy et al., 2003).

Wissenschaftliche Forschungsanwendungen

Application 1: Biofuel and Food Flavoring Agent

- Scientific Field : Biotechnology and Food Science .

- Summary of the Application : 2,5-DMP is used as a food flavoring agent and as a raw material for biofuels . It is used in the preparation of flavorings for cocoa, coffee beans, peanut beans, wheat gluten, meats, nuts, potatoes, and is also used for fuel .

- Methods of Application : In a study, metabolic engineering strategies were used to optimize the modified Escherichia coli BL21 (DE3) strain for efficient synthesis of 2,5-DMP using L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21, NADH oxidase (EhNOX) from Enterococcus hirae, aminoacetone oxidase (ScAAO) from Streptococcus cristatus and L-threonine transporter protein (EcSstT) from Escherichia coli BL21 .

- Results or Outcomes : In optimized conditions, the modified strain can convert L-threonine to obtain 2,5-DMP with a yield of 2897.30 mg/L .

Application 2: Pharmaceutical Raw Material

- Scientific Field : Pharmaceutical Industry .

- Summary of the Application : 2,5-DMP is used as an important raw material for the preparation of 5-methylpyrazine-2-carboxylic acid, which is an intermediate in the synthesis of glipizide . This substance is structurally related to the final synthesis of sulfonylurea derivatives and is used in the treatment of type II diabetes . It is also an intermediate in the synthesis of the lipid-lowering drug amoxicillin .

- Methods of Application : The methods of application in the pharmaceutical industry are not specified in the source .

- Results or Outcomes : The outcomes of this application are not specified in the source .

It’s important to note that pyrazines, including 2,5-Dimethylpyrazine, are often used in various industries due to their unique aromatic properties. For example, 2,5-Dimethylpyrazine is formed in food products such as cooked rice or roasted peanuts due to the Maillard reaction between sugars and proteins during the cooking or roasting process . Another pyrazine compound, 2-methoxy-3,5-dimethylpyrazine, has an earthy type odor and is used in natural substances and extractives .

It’s important to note that pyrazines, including 2,5-Dimethylpyrazine, are often used in various industries due to their unique aromatic properties. For example, 2,5-Dimethylpyrazine is formed in food products such as cooked rice or roasted peanuts due to the Maillard reaction between sugars and proteins during the cooking or roasting process . Another pyrazine compound, 2-methoxy-3,5-dimethylpyrazine, has an earthy type odor and is used in natural substances and extractives .

Zukünftige Richtungen

Future research on 3-Methoxy-2,5-dimethylpyrazine could focus on:

- Biological Activity : Investigating potential applications in medicine, such as drug development.

- Synthetic Methods : Developing efficient and scalable synthetic routes.

- Flavor and Fragrance Industry : Exploring its role in creating novel flavors or fragrances.

Remember that this analysis is based on available data, and further exploration in scientific literature is essential for a comprehensive understanding of this compound’s properties and applications.

Eigenschaften

IUPAC Name |

3-methoxy-2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRGVELVPYDICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

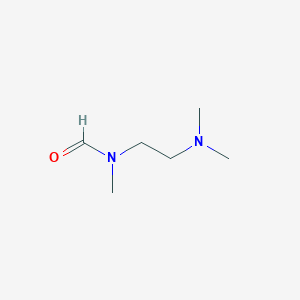

CC1=CN=C(C(=N1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2,5-dimethylpyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11825.png)